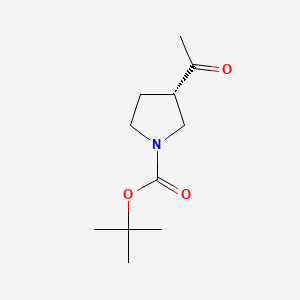

![molecular formula C9H6F3N3O2S B570539 1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea CAS No. 1456696-94-8](/img/structure/B570539.png)

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea is a chemical compound with the molecular formula C9H6F3N3O2S and a molecular weight of 277.23 g/mol It is a derivative of riluzole, which is known for its use in the treatment of amyotrophic lateral sclerosis (ALS)

作用机制

Target of Action

Riluzolamide, also known as N-[6-(Trifluoromethoxy)-2-benzothiazolyl]urea, is primarily a glutamate antagonist . It targets the glutamate receptors in the nervous system . Glutamate is the primary excitatory neurotransmitter in the nervous system, and excessive glutamate activity can lead to neuronal injury .

Mode of Action

It is known to have several pharmacological properties that may contribute to its effect . These include:

- An inhibitory effect on glutamate release (activation of glutamate reuptake) .

- Inactivation of voltage-dependent sodium channels .

- Ability to interfere with intracellular events .

Biochemical Pathways

Riluzolamide’s action on glutamate receptors and sodium channels can affect various biochemical pathways in the nervous system . By inhibiting glutamate release and inactivating sodium channels, it can reduce neuronal excitability and protect neurons from excitotoxic injury .

Pharmacokinetics

Similar drugs like riluzole have a bioavailability of around 60% , are metabolized in the liver (primarily by CYP1A2) , and have an elimination half-life of 9-15 hours . The compound is primarily excreted in the urine .

Result of Action

Riluzolamide’s action on glutamate receptors and sodium channels can lead to a reduction in neuronal excitability and protection of neurons from excitotoxic injury . This can help prolong the survival of patients with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .

生化分析

Biochemical Properties

Riluzolamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to directly inhibit the kainate and NMDA receptors . The nature of these interactions is largely dependent on the chemical structure of Riluzolamide .

Cellular Effects

Riluzolamide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Riluzolamide is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Riluzolamide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Riluzolamide vary with different dosages in animal models

Metabolic Pathways

Riluzolamide is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Riluzolamide is transported and distributed within cells and tissues in a manner that is yet to be fully understood .

准备方法

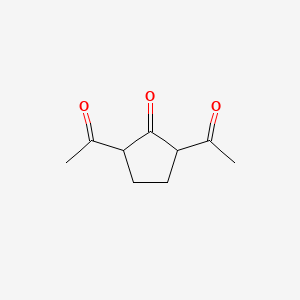

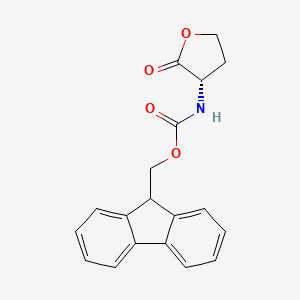

Synthetic Routes and Reaction Conditions

The synthesis of riluzolamide involves the formation of the imidazole ring, which is a key structural motif in the compound. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild reaction conditions . This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of riluzolamide may involve similar synthetic routes but on a larger scale. The use of room temperature ionic liquids as solvents can improve the efficiency of the synthesis, offering excellent yields and simple work-up procedures . This method also allows for the recovery and recycling of the ionic liquid, making it a more sustainable option for large-scale production.

化学反应分析

Types of Reactions

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the imidazole ring.

科学研究应用

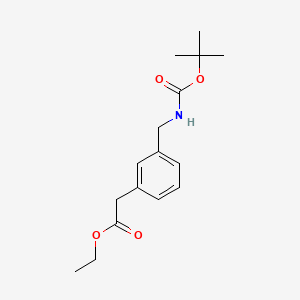

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its neuroprotective properties, similar to riluzole.

Medicine: 1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea is being investigated for its potential therapeutic effects in neurodegenerative diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

相似化合物的比较

1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea can be compared with other similar compounds, such as riluzole and other imidazole derivatives:

Riluzole: Both compounds share a similar structure and mechanism of action, but riluzolamide may have different pharmacokinetic properties.

Other Imidazole Derivatives: Compounds like benzimidazole and thiazole derivatives also share structural similarities but may have different biological activities and applications.

Similar Compounds

- Riluzole

- Benzimidazole

- Thiazole Derivatives

This compound’s unique combination of chemical properties and potential therapeutic applications make it a compound of significant interest in scientific research.

属性

IUPAC Name |

[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O2S/c10-9(11,12)17-4-1-2-5-6(3-4)18-8(14-5)15-7(13)16/h1-3H,(H3,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIGUOBSFOCBGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570457.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)

![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)